Pentadecyl formate
Description
Pentadecyl formate (C15H31O2) is a straight-chain alkyl ester derived from formic acid and pentadecanol. For instance, pentadecyl esters are frequently identified in natural sources like brown algae (Cystoseira compressa), where their concentrations vary seasonally . Additionally, synthetic pentadecyl derivatives have been explored for their inhibitory activity against enzymes like acetylcholinesterase (AChE), highlighting their relevance in medicinal chemistry .
Properties
CAS No. |
66271-76-9 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
pentadecyl formate |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17/h16H,2-15H2,1H3 |
InChI Key |
VKKORNNWDOUPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl formate can be synthesized through the esterification reaction between pentadecanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the mixture of pentadecanol and formic acid in the presence of the catalyst, followed by purification to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can enhance the efficiency of the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentadecanol and formic acid.
Reduction: Reduction of this compound can yield pentadecanol.
Oxidation: Oxidation of this compound can lead to the formation of pentadecanoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Pentadecanol and formic acid.
Reduction: Pentadecanol.
Oxidation: Pentadecanoic acid.
Scientific Research Applications
Pentadecyl formate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of pentadecyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentadecanol and formic acid, which may exert biological effects. The specific molecular targets and pathways involved in its action depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Structural Features
- Chain Length : Pentadecyl esters (C15 alkyl chain) are compared to shorter (e.g., tridecyl, C13) or longer (e.g., heptadecyl, C17) alkyl esters. Chain length significantly impacts lipophilicity and bioactivity. For example, replacing pentadecyl with tridecyl in benzohydrazide inhibitors reduces lipophilicity (logP) while retaining enzyme inhibition efficacy .
- Acid Moiety : The formate group (HCOO-) distinguishes pentadecyl formate from analogs like pentadecyl benzoate (C6H5COO-) or pentadecyl ferulate (a cinnamic acid derivative). These substitutions influence polarity, stability, and biological interactions .
Physical and Chemical Properties
*Calculated based on formula C15H31O2.
Industrial and Ecological Implications
- Lipophilicity Constraints : Pentadecyl derivatives with logP >5 (e.g., certain hydrazinecarboxamides) may face regulatory hurdles in pharmaceuticals due to poor bioavailability .
- Environmental Signaling: Odd-carbon-numbered esters like pentadecyl 2-methyldecanoate serve as chemosignals in birds, encoding genetic fitness and influencing mating behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
